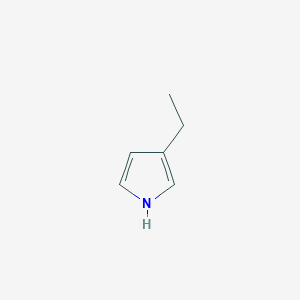

3-Ethyl-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLBWIDEGAIFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293111 | |

| Record name | 3-Ethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1551-16-2 | |

| Record name | 3-Ethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Ethyl 1h Pyrrole and Its Derivatives

Classical Pyrrole (B145914) Annulation Reactions for Ethyl-Substituted Pyrroles

Traditional methods for constructing the pyrrole ring remain fundamental in organic synthesis. These reactions often involve the condensation of acyclic precursors to form the heterocyclic core.

Condensation-Based Cyclization Strategies

Condensation reactions are a cornerstone of pyrrole synthesis. One notable approach involves the reaction of 1,3-dicarbonyl compounds with an amino component that possesses an active methylene (B1212753) group. For instance, the reaction of specific 1,3-dicarbonyls with ethyl glycinate (B8599266) hydrochloride can yield ethyl pyrrole-2-carboxylates. ekb.eg This method provides a direct route to functionalized pyrroles, although the substitution pattern is dictated by the starting materials.

Another strategy involves the cyclization of enaminones. Regioselective cyclization of enaminones under Knorr-type conditions is a known method for preparing ethyl pyrrole-2-carboxylates. researchgate.net These condensation-based methods are valued for their use of readily available starting materials. researchgate.net

Paal-Knorr and Hantzsch Pyrrole Syntheses

The Paal-Knorr and Hantzsch syntheses are among the most well-known and widely utilized classical methods for pyrrole formation. researchgate.netresearchgate.net

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. organic-chemistry.orgwikipedia.org This method is highly versatile, allowing for the synthesis of a wide range of substituted pyrroles. wikipedia.org The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org

The Hantzsch pyrrole synthesis typically involves the reaction of an α-halo ketone with a β-ketoester in the presence of ammonia or a primary amine. researchgate.netthieme-connect.com This method has been extended to produce ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids. cdnsciencepub.comcdnsciencepub.com While historically considered less developed than other named pyrrole syntheses, recent work has expanded its applications. thieme-connect.com Variations of the Hantzsch synthesis, such as those using β-keto Weinreb amides, have been developed to introduce a broader range of substituents at the C-3 position of the pyrrole ring. thieme-connect.com

| Classical Synthesis | Reactants | Product Type | Key Features |

| Paal-Knorr | 1,4-Dicarbonyl, Amine/Ammonia | Substituted Pyrroles | Versatile, mild conditions organic-chemistry.orgwikipedia.org |

| Hantzsch | α-Halo ketone, β-Ketoester, Amine/Ammonia | Substituted Pyrrole Esters | Access to polysubstituted pyrroles researchgate.netcdnsciencepub.com |

| Knorr | α-Amino ketone, Ketone | Substituted Pyrroles | Classic method for specific substitution patterns bhu.ac.in |

Modern Catalytic Approaches to 3-Ethyl-1H-pyrrole Scaffolds

Contemporary synthetic methods often employ catalysts to enhance efficiency, selectivity, and substrate scope. These approaches offer significant advantages over classical methods.

Transition Metal-Catalyzed Coupling and Cycloaddition Reactions

Transition metals, particularly palladium and rhodium, have proven to be powerful catalysts for the synthesis of pyrrole derivatives. Palladium-catalyzed oxidative coupling reactions can construct polysubstituted pyrroles from N-homoallylic amines and arylboronic acids through a cascade of C-C and C-N bond formations. organic-chemistry.org

Rhodium(III)-catalyzed oxidative cycloaddition of N-tert-butoxycarbonyl (N-Boc) hydrazones with internal alkynes provides a direct route to highly functionalized NH-free pyrroles. polyu.edu.hk This reaction proceeds via a regioselective functionalization of the α-imino C(sp3)–H bond. polyu.edu.hk Copper-catalyzed [3+2] cycloaddition reactions of isocyanides with alkynes have also been extensively studied for the synthesis of substituted pyrroles. rsc.org These methods, however, can sometimes lead to mixtures of regioisomers. rsc.org A copper-catalyzed three-component domino reaction of aldehydes, ketones, and alkyl isocyanoacetates has been developed to afford 2,3,4-trisubstituted 1H-pyrroles with high regioselectivity. rsc.org

| Catalyst System | Reactants | Reaction Type | Product |

| Palladium(II) | N-Homoallylic amines, Arylboronic acids | Oxidative Coupling | Polysubstituted pyrroles organic-chemistry.org |

| Rhodium(III) | N-Boc hydrazones, Internal alkynes | Oxidative Cycloaddition | Highly functionalized NH-free pyrroles polyu.edu.hk |

| Copper(II) | Aldehydes, Ketones, Alkyl isocyanoacetates | [3+2] Cycloaddition | 2,3,4-Trisubstituted 1H-pyrroles rsc.org |

Microwave-Assisted Synthetic Routes for Functionalized Ethylpyrroles

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. scielo.org.mx Microwave irradiation can significantly shorten reaction times compared to conventional heating methods. mdpi.com

A one-pot, three-component reaction of aromatic aldehydes, primary amines, and sodium diethyl oxalacetate (B90230) in ethanol (B145695) under microwave irradiation provides a rapid and convenient synthesis of polyfunctionalized pyrrole derivatives. eurekaselect.com This method has been used to generate a range of novel 3-hydroxy-2-oxopyrroles. eurekaselect.com Microwave-assisted solid-phase synthesis has also been employed to prepare enones, which are important precursors for various heterocyclic scaffolds, including pyrroles. cem.com This technique often leads to higher yields and shorter reaction times compared to traditional methods. mdpi.com

Regioselective Functionalization Strategies for the Pyrrole Nucleus

The direct and regioselective functionalization of a pre-formed pyrrole ring is a powerful strategy for accessing specific derivatives. For electron-deficient pyrrole systems, palladium/norbornene co-catalyzed C-H alkylation has been shown to be effective. thieme-connect.com This method allows for the regioselective alkylation at the C-H bond adjacent to the NH group using a primary alkyl halide as the electrophile. thieme-connect.com This approach is particularly useful for pyrrole carboxylates and acyl pyrroles. thieme-connect.com

The Vilsmeier-Haack reaction is a classical method for the formylation of pyrroles. In the case of N-substituted ethyl (E)-3-(1H-pyrrol-2-yl)acrylates, formylation occurs exclusively at the C-5 position, providing a direct route to 5-formyl derivatives. scielo.org.mx This regioselectivity is crucial for the synthesis of complex pyrrole-containing natural products. scielo.org.mx

The choice of synthetic strategy for accessing this compound and its derivatives depends on the desired substitution pattern and the availability of starting materials. While classical methods provide a solid foundation, modern catalytic and microwave-assisted techniques offer enhanced efficiency, selectivity, and access to a broader range of complex structures.

Directed Electrophilic Substitution Reactions

The pyrrole ring is inherently electron-rich and readily undergoes electrophilic substitution. The position of substitution is governed by the stability of the cationic intermediate (σ-complex), with a preference for the α-position (C2 or C5) over the β-position (C3 or C4). However, the presence of substituents on the ring can direct incoming electrophiles to specific positions.

Quantum chemical calculations suggest that while σ-complexes for α-substitution are often thermodynamically more stable, kinetic factors can favor β-substitution. researchgate.net The regiochemical outcome is influenced by the nature of the N-substituent and the electrophile. For instance, increasing the steric bulk of an N-alkyl group on a pyrrole ring can sterically hinder the α-positions, leading to a higher yield of the β-substituted product during Vilsmeier formylation. researchgate.netsemanticscholar.org In the case of 3-substituted pyrroles like this compound, the C5 position is generally the most activated site for electrophilic attack due to the directing effect of the C3-ethyl group and the inherent reactivity of the α-position.

Key findings in electrophilic substitution on substituted pyrroles include:

Steric Influence: Bulky N-substituents, such as triisopropylsilyl (TIPS), can effectively block the α-positions, directing electrophiles like Br⁺, I⁺, and NO₂⁺ to the C3 position. researchgate.netsemanticscholar.org

Electronic Influence: Electron-withdrawing groups on the nitrogen, like a phenylsulfonyl (PhSO₂) group, deactivate the ring, particularly the α-position, facilitating substitution at the β-position. semanticscholar.org

While specific examples detailing the electrophilic substitution of this compound are not extensively documented in the provided sources, the principles governing the reactions of 3-alkylpyrroles can be applied. For example, Friedel-Crafts acylation of pyrrole or 3-alkylpyrroles typically occurs at the most reactive C5 position. researchgate.net

Nucleophilic Derivatization and Alkylation Processes

The pyrrole nitrogen is weakly acidic and can be deprotonated by a suitable base to form the pyrrolide anion, a potent nucleophile. This anion readily participates in nucleophilic substitution reactions, allowing for derivatization at the N1 position. Furthermore, modern catalytic methods enable direct C-H alkylation of the pyrrole ring.

N-Alkylation: A common derivatization involves the alkylation of the pyrrole nitrogen. This is typically achieved by treating the N-H pyrrole with a base followed by an alkyl halide. A representative procedure involves the N-alkylation of a pyrrole-2-carboxamido derivative using ethyl bromide in the presence of potassium carbonate. nih.goviucr.org The reaction proceeds under reflux conditions to yield the N-ethylated product. nih.goviucr.org

Table 1: N-Alkylation of a Pyrrole Derivative

| Substrate | Reagents | Conditions | Product | Ref |

|---|

C-H Alkylation: Direct alkylation of C-H bonds offers an atom-economical alternative to traditional cross-coupling methods. Palladium-catalyzed methodologies have been developed for the regioselective C-H alkylation of electron-deficient pyrroles. jiaolei.group For 2,3-disubstituted pyrroles, this palladium/norbornene co-catalyzed reaction selectively introduces primary alkyl groups at the C5 position. organic-chemistry.org This process is significant as it appears similar to a Friedel-Crafts alkylation but operates via a Pd(II)-catalyzed C-H activation mechanism. jiaolei.group

This method provides a pathway to synthesize 5-alkyl-3-ethyl-1H-pyrrole derivatives from appropriate precursors, demonstrating high regioselectivity for the C-H bond adjacent to the NH group. organic-chemistry.org

Synthesis of Polyfluoroalkyl-Containing Pyrrole Analogs

The incorporation of polyfluoroalkyl groups, such as the trifluoromethyl (CF₃) group, into heterocyclic structures is of great interest due to the unique electronic properties these groups impart. Several strategies exist for the synthesis of pyrroles containing these moieties.

One approach involves the construction of the pyrrole ring from fluorinated building blocks. A novel method reports the synthesis of 3-polyfluoroalkyl pyrroles through a sequence involving the 1,2-addition of trimethylsilyl (B98337) cyanide (Me₃SiCN) to β-alkoxyvinyl polyfluoroalkyl ketones, followed by reduction and hydrolysis with intramolecular cyclization. researchgate.net Another strategy describes a base-mediated [3+2] cycloaddition of N-acyl α-amino acids with 2-bromo-3,3,3-trifluoropropene to produce 3-trifluoromethylpyrroles with high regioselectivity. researchgate.net

More recently, a new route to a 3-trifluoromethyl pyrrole derivative was developed starting from diethylaminomethylenehexafluoroacetylacetone (DAMFA). growingscience.com The process involves the reaction of an enaminedione intermediate with triethylamine (B128534) in acetonitrile (B52724), which undergoes intramolecular cyclization to form the 3-trifluoromethyl pyrrole ring in high yield. growingscience.com

Table 2: Synthesis of a 3-Trifluoromethyl Pyrrole Derivative

| Precursor | Reagents | Conditions | Product | Yield | Ref |

|---|

Synthesizing a molecule containing both a 3-ethyl and a polyfluoroalkyl group could potentially be achieved by applying electrophilic polyfluoroalkylation reactions to a 3-ethylpyrrole substrate or by designing a convergent synthesis using building blocks containing each of the desired substituents. For instance, the Friedel-Crafts acylation of this compound with a reagent like trichloroacetyl chloride could be a step toward introducing a CF₃ group at the C5 position. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 1h Pyrrole Compounds

Electrophilic Reactivity Patterns of the Pyrrole (B145914) Ring

The π-excessive nature of the pyrrole ring makes it significantly more reactive towards electrophiles than benzene (B151609). Generally, electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (or α) position due to the greater ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed by attack at this position compared to attack at the C3 (or β) position. wikipedia.org

The presence of an ethyl group at the 3-position, being an electron-donating alkyl group, further activates the pyrrole ring towards electrophilic substitution. This substituent directs incoming electrophiles primarily to the adjacent C2 and C5 positions, which are electronically favored. The C4 position is also activated, though generally to a lesser extent.

The regiochemical outcome of electrophilic substitution on 3-substituted pyrroles is a delicate balance of steric and electronic effects. For instance, in the Vilsmeier-Haack formylation of 3-methylpyrrole, a 4:1 ratio of substitution at the 2-position versus the 5-position is observed. cdnsciencepub.com The presence of a larger group, such as the ethyl group in 3-ethyl-1H-pyrrole, can further influence this ratio. When a more complex substituent like an acetic ester group is present at the C3 position (ethyl pyrrole-3-acetate), Vilsmeier-Haack formylation yields a mixture of the 2-formyl and 5-formyl products, with the ratio being sensitive to reaction conditions. cdnsciencepub.com At -26°C with the addition of hexamethylphosphoric triamide, the ratio of 2- to 5-substitution can be improved to 60:40. cdnsciencepub.com

When the nitrogen atom is substituted, particularly with a bulky, electron-withdrawing group like a phenylsulfonyl group, the regioselectivity of electrophilic attack is significantly altered. Friedel-Crafts acylation of 3-alkyl-1-(phenylsulfonyl)pyrroles shows little useful regiospecificity, often resulting in mixtures. cdnsciencepub.com This highlights the complex interplay between the directing effects of substituents at both the nitrogen and carbon atoms of the pyrrole ring.

| Substituent at C3 | Major Product(s) | Observations | Reference |

|---|---|---|---|

| -CH₃ | 2-formyl and 5-formyl | A 4:1 ratio of 2- over 5-substitution is observed. | cdnsciencepub.com |

| -CH₂CO₂Et | 2-formyl and 5-formyl | Yields a 40:60 ratio of 2- to 5-substitution at 0°C. The ratio can be improved to 60:40 at -26°C with additives. | cdnsciencepub.com |

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto an electron-rich aromatic ring like pyrrole. researchgate.net The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a formamide, most commonly dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. nih.gov For N-substituted pyrroles, the reaction is a reliable route to introduce a formyl group, with steric interactions often dictating the position of attack. researchgate.net In the case of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, Vilsmeier-Haack conditions are used to selectively formylate the 4-position.

Friedel-Crafts acylation is another important electrophilic substitution reaction. While direct acylation of pyrrole can be complicated by polymerization and N-acylation, the use of an N-protecting group can direct the reaction to the carbon atoms of the ring. The 1-phenylsulfonyl group is particularly effective as a directing group for acylation at the 3-position of the pyrrole ring. cdnsciencepub.com However, when a 3-alkyl substituent is already present, as in 3-ethyl-1-(phenylsulfonyl)pyrrole, subsequent Friedel-Crafts acetylation does not show useful regiospecificity and leads to product mixtures. cdnsciencepub.com This is in contrast to the clean 3-acylation of 1-(phenylsulfonyl)pyrrole (B93442) itself. cdnsciencepub.com

Substituent Effects on Electrophilic Attack Regioselectivity

Nucleophilic Reactivity and Derivatization

While less common than electrophilic substitution, nucleophilic reactions provide important pathways for the derivatization of this compound. These reactions can occur at the nitrogen atom, on the ethyl side chain, or on the ring if it is suitably activated.

The N-H proton of pyrrole is moderately acidic, with a pKa of about 17.5, allowing it to be deprotonated by strong bases like butyllithium (B86547) or sodium hydride. wikipedia.org The resulting pyrrolide anion is nucleophilic and readily reacts with electrophiles. For example, treatment with an alkyl halide such as ethyl bromide results in N-alkylation. wikipedia.orgnih.gov This provides a straightforward method for synthesizing N-substituted pyrroles.

The nitrogen can also be derivatized with acyl or sulfonyl groups. The reaction with benzenesulfonyl chloride in the presence of a base introduces a phenylsulfonyl group onto the nitrogen, forming 1-(benzenesulfonyl)pyrrole derivatives. cdnsciencepub.comsmolecule.com This group serves not only as a protecting group but also as a powerful electron-withdrawing group that modifies the ring's reactivity and directs subsequent substitutions. cdnsciencepub.com

Reactivity of the ethyl side chain is characteristic of alkanes and generally requires harsh conditions. However, functional groups on the side chain can be readily manipulated. A common strategy for the synthesis of 3-ethylpyrroles involves the reduction of a 3-acetyl group. cdnsciencepub.com For instance, 3-acetyl-1-(phenylsulfonyl)pyrrole (B185436) can be reduced to 3-ethyl-1-(phenylsulfonyl)pyrrole via Clemmensen reduction or a Wolff-Kishner reduction. cdnsciencepub.com

Direct nucleophilic aromatic substitution on the electron-rich pyrrole ring is generally unfavorable. However, such reactions can be achieved if the ring is substituted with potent electron-withdrawing groups.

A different type of substitution is the Ciamician–Dennstedt rearrangement, where pyrrole reacts with a carbene, such as dichlorocarbene, in a [2+1] cycloaddition. wikipedia.org The resulting dichlorocyclopropane intermediate is unstable and rearranges, leading to ring expansion and the formation of a 3-halopyridine, such as 3-chloropyridine. wikipedia.org

Nucleophilic substitution is more common on side chains attached to the pyrrole ring. For example, in compounds like ethyl 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, the chlorine atom on the acetyl side chain is a good leaving group and can be displaced by various nucleophiles. uni.lu

Reactions at the Nitrogen Atom and Side Chains

Redox Chemistry of this compound Derivatives

The redox chemistry of this compound involves both the pyrrole core and its substituents. The electron-rich ring is susceptible to oxidation, while functional groups can often be selectively reduced.

Oxidation of the pyrrole ring can lead to a variety of products, including pyrrolinones. For example, the oxidation of substituted pyrrole-2-carboxylates with reagents like o-chloranil or hydrogen peroxide can yield the corresponding 3-pyrrolin-2-ones. sunderland.ac.uknii.ac.jp The ethyl group at the C3 position is generally stable under these mild conditions. Stronger oxidizing agents like potassium permanganate (B83412) or chromium trioxide can oxidize aldehyde or other sensitive groups on the ring to carboxylic acids. smolecule.com The ethynyl (B1212043) group of 1H-Pyrrole, 3-ethynyl-1-methyl-, for instance, can be oxidized to a carbonyl compound.

Reduction reactions are often focused on substituents rather than the aromatic pyrrole ring itself. The reduction of ester groups on the pyrrole ring to alcohols can be achieved with reagents like lithium aluminum hydride or diisobutylaluminum hydride (DIBAH). jst.go.jp A notable example is the selective mono-reduction of pyrrole dicarboxylates using DIBAH, which proceeds via the formation of a stable aluminum enolate intermediate. jst.go.jp The reduction of an ethynyl group to an ethyl group can be accomplished using catalytic hydrogenation. These selective reductions are crucial for the synthesis of complex, functionalized pyrrole derivatives.

Oxidation Pathways and Products

The oxidation of pyrrole compounds can target either the side-chain substituents or the pyrrole ring itself, leading to a variety of products. The specific outcome depends on the nature of the substituent, the oxidizing agent used, and the reaction conditions.

Common oxidation reactions for functional groups attached to the pyrrole ring include:

Oxidation of Aldehyde Groups: The aldehyde group in compounds like 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde can be oxidized to a carboxylic acid. nih.gov Typical oxidizing agents for this transformation include potassium permanganate and chromium trioxide. nih.gov

Oxidation of Acetyl Groups: Similarly, the acetyl group in derivatives such as ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be oxidized to the corresponding carboxylic acid using reagents like potassium permanganate. nih.gov

Oxidation of Amino Groups: An amino group on the pyrrole ring, as seen in ethyl 3-amino-1H-pyrrole-2-carboxylate, can be oxidized to a nitro derivative.

Oxidation can also occur at the pyrrole ring. For instance, the oxidation of ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate with o-chloranil has been shown to yield the corresponding pyrrolinone in high yield. nih.gov Another study demonstrated that regioselective oxidation of certain pyrrole-2-carboxaldehydes with hydrogen peroxide and sodium bicarbonate can also produce 3-pyrrolin-2-ones. nucleos.com

Table 1: Examples of Oxidation Reactions on Pyrrole Derivatives

| Starting Material | Oxidizing Agent(s) | Product Type |

| 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde nih.gov | Potassium permanganate, Chromium trioxide nih.gov | Carboxylic acid nih.gov |

| Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate nih.gov | Potassium permanganate nih.gov | Carboxylic acid nih.gov |

| Ethyl 3-amino-1H-pyrrole-2-carboxylate | Not specified | Nitro derivative |

| Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate nih.gov | o-chloranil nih.gov | Pyrrolinone nih.gov |

| Pyrrole-2-carboxaldehydes nucleos.com | Hydrogen peroxide, Sodium bicarbonate nucleos.com | 3-pyrrolin-2-ones nucleos.com |

Reduction Strategies for Functional Group Interconversion

Reduction reactions are crucial for the interconversion of functional groups on the pyrrole core, enabling the synthesis of diverse derivatives. The choice of reducing agent is key to achieving the desired transformation selectively.

Key reduction strategies include:

Reduction of Carbonyls and Esters: Aldehyde groups on pyrrole rings can be reduced to alcohols using agents like sodium borohydride (B1222165) or lithium aluminum hydride. nih.gov Similarly, ester groups, such as the one in ethyl 3-amino-1H-pyrrole-2-carboxylate, can be reduced to an alcohol. wikipedia.org Lithium aluminum hydride is also effective for reducing the ester group in compounds like ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate to a primary alcohol. nih.gov

Selective Reduction of Dicarboxylates: Studies on pyrrole-2,5-dicarboxylates have shown that diisobutylaluminium hydride (DIBAH) can be used for a rapid and selective mono-reduction to the corresponding mono-alcohol. nih.gov This selectivity is attributed to the formation of a stable aluminum enolate intermediate. nih.gov

Reduction of Aldehydes: The reduction of dicarboxaldehydes, for example, 3,5-dichloro-1-ethyl-1H-pyrrole-2,4-dicarboxaldehyde, can be accomplished using sodium cyanoborohydride in methanol. nucleos.com

Reduction of Alkynes: The ethynyl group in 1H-Pyrrole, 3-ethynyl-1-methyl-, can be reduced to an ethyl group through hydrogenation, typically using a palladium on carbon catalyst. nih.gov

Table 2: Common Reduction Strategies for Pyrrole Derivatives

| Starting Functional Group | Reducing Agent(s) | Product Functional Group |

| Aldehyde nih.gov | Sodium borohydride, Lithium aluminum hydride nih.gov | Alcohol nih.gov |

| Ester nih.govwikipedia.org | Lithium aluminum hydride, DIBAH nih.govwikipedia.orgnih.gov | Alcohol nih.govwikipedia.orgnih.gov |

| Dicarboxaldehyde nucleos.com | Sodium cyanoborohydride nucleos.com | Mono-alcohol/Diol |

| Ethynyl nih.gov | H₂, Palladium on carbon nih.gov | Ethyl nih.gov |

Advanced Functional Group Transformations

Beyond simple oxidation and reduction, the pyrrole scaffold is amenable to a wide range of advanced functional group transformations that allow for the construction of complex molecular architectures.

Cycloaddition Reactions: The pyrrole ring and its derivatives can participate in various cycloaddition reactions. A notable example is the [3+2] cycloaddition between electron-deficient alkenes and tosylmethyl isocyanides (TosMIC), which provides a pathway to multi-substituted pyrroles. nih.gov Another sophisticated transformation is the asymmetric [2+2+1] cycloaddition involving 3-hydroxy-1H-pyrrole-2,5-diones, ethyl diazoacetate, and nitrosobenzene, catalyzed by squaramide, to produce chiral polysubstituted isoxazolidinopyrrolidinediones. wikipedia.org

Cross-Coupling Reactions: The Sonogashira cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. For instance, it can be used to attach aryl or heteroaryl groups to the pyrrole ring by reacting a halogenated pyrrole with a terminal alkyne in the presence of a palladium catalyst. nih.gov

Multicomponent Reactions (MCRs): The Ugi four-component reaction (Ugi-4CR) is a highly efficient method for generating molecular diversity. Pyrrole-containing aldehydes have been used in Ugi reactions with convertible isocyanides, anilines, and monochloroacetic acid to synthesize complex bisamides. nih.gov These products can undergo further unusual post-Ugi transformations, expanding their synthetic utility. nih.gov

Electrophilic Substitution: The electron-rich pyrrole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. nih.gov

Spectroscopic and Analytical Characterization of 3 Ethyl 1h Pyrrole Structures

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule. For 3-Ethyl-1H-pyrrole (C₆H₉N), the molecular weight is 95.14 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) is expected at an m/z (mass-to-charge ratio) of 95.

The fragmentation of the molecular ion provides a characteristic fingerprint. A primary and highly significant fragmentation pathway for this compound involves the loss of a methyl radical (·CH₃) from the ethyl group. This cleavage results in a stable, resonance-delocalized cation at m/z 80, which is often the base peak in the spectrum.

Key Predicted Mass Fragments for this compound

| m/z | Ion | Fragment Lost |

|---|---|---|

| 95 | [M]⁺· | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to its N-H, aromatic C-H, aliphatic C-H, and ring C=C bonds.

Based on data from similar pyrrolic structures, the following characteristic peaks are expected:

N-H Stretch: A prominent, moderately broad band around 3350-3400 cm⁻¹, characteristic of the secondary amine in the pyrrole (B145914) ring.

Aromatic C-H Stretch: One or more sharp peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Sharp peaks appearing just below 3000 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.

C=C Ring Stretch: Absorption bands in the 1400-1600 cm⁻¹ region, which are characteristic of the pyrrole ring's carbon-carbon double bonds.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures or complex samples and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. japsonline.com Each separated component then enters the mass spectrometer, which provides a mass spectrum for identification. japsonline.com

This technique is widely used for the qualitative and quantitative analysis of pyrrole derivatives in various matrices, including environmental samples and food products like coffee. japsonline.com The combination of the retention time from the GC and the unique fragmentation pattern from the MS allows for the unambiguous identification and purity assessment of this compound, distinguishing it from isomers and other related compounds. rjptonline.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pyrrole derivatives. For a compound like this compound, which has moderate polarity, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. While specific application notes for this compound are not extensively detailed in publicly available literature, standard methods developed for other alkylated and functionalized pyrroles can be readily adapted.

The separation is typically achieved on a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of water and a polar organic solvent, most commonly acetonitrile (B52724) or methanol. sielc.commedcraveonline.com To ensure good peak shape and reproducibility, especially for compounds with basic nitrogen atoms like pyrrole, a small amount of an acid modifier such as phosphoric acid or formic acid is often added to the mobile phase. sielc.com

For instance, a gradient UHPLC method was developed for a pyrrole-containing ester derivative using a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer (pH 3.0). oatext.com Similarly, the analysis of related compounds like 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester has been demonstrated using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Detection is typically performed using a UV-Vis detector, as the pyrrole ring exhibits UV absorbance. For related pyrrole derivatives, detection wavelengths are often set around 225-236 nm. medcraveonline.comoatext.com

The purity of synthesized pyrrole compounds is routinely confirmed by HPLC, with yields often established to be greater than 99% after purification. google.com In studies of complex pyrrole-imidazole polyamides, RP-HPLC is crucial for both purification and analysis of reaction products, demonstrating the versatility of the technique. acs.orgnih.govfigshare.com

Table 1: Representative HPLC Conditions for Analysis of Pyrrole Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18, e.g., (150 mm x 4.6 mm, 3.5 µm) oatext.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture sielc.commedcraveonline.com |

| Elution Mode | Isocratic or Gradient oatext.comgoogle.com |

| Modifier | Phosphoric acid or Formic acid (e.g., 0.1%) sielc.com |

| Flow Rate | 0.8 - 1.0 mL/min medcraveonline.comoatext.com |

| Detection | UV at ~225-254 nm oatext.commdpi.com |

| Temperature | Ambient or controlled (e.g., 30°C) oatext.com |

This table is a generalized representation based on methods for related pyrrole compounds and does not represent a specific analysis of this compound.

Computational Chemistry and Theoretical Modeling of 3 Ethyl 1h Pyrrole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-Ethyl-1H-pyrrole and its analogs.

Computational studies on 3-ethyl pyrrole (B145914) and its isomeric forms have been conducted using semi-empirical and DFT methods (DFT- BLYP/6-31G*). researchgate.net These calculations reveal that the introduction of different substituents at the C-5 position of the 3-ethyl pyrrole ring significantly alters its properties. researchgate.net For instance, thermodynamic analysis showed that the parent 3-ethyl pyrrole is less thermodynamically stable compared to its substituted counterparts. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical in predicting a molecule's reactivity. The HOMO-LUMO energy gap (Eg) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For a series of substituted 3-ethyl pyrrole compounds, the order of the energy gap was determined to be E < D < B < C < A, where A is the parent compound. researchgate.net This suggests that compound E is the most reactive. researchgate.net The polarizability of these compounds also follows a similar trend (E > D > C > B > A), further supporting the high reactivity of compound E. researchgate.net

Local reactivity descriptors such as Fukui functions (f(k)+, f(k)-), local softnesses (s(k)-, s(k)+), and electrophilicity indices (ω(k)) can pinpoint the most reactive sites within a molecule. nih.gov For example, in certain pyrrole-chalcone derivatives, the maximum values of electrophilic reactivity descriptors at the C6 position indicate its susceptibility to nucleophilic attack, which is a crucial piece of information for designing synthetic pathways. researchgate.net

DFT calculations have also been used to study the reactivity of pyrrole with other molecules, such as ethyl nitrosoacrylate. frontiersin.orgfrontiersin.orgresearchgate.net These studies help in understanding the regioselectivity of reactions like the hetero-Diels-Alder reaction. frontiersin.orgfrontiersin.orgresearchgate.net Theoretical calculations confirmed that ethyl nitrosoacrylate reacts with pyrrole via a LUMO(heterodiene)-HOMO(dienophile) controlled cycloaddition. frontiersin.orgfrontiersin.orgresearchgate.net

Table 1: Calculated Thermodynamic and Electronic Properties of this compound and its Isomers

| Compound | Enthalpy of Formation (ΔH, KJ/mol) | HOMO (eV) | LUMO (eV) | Energy Gap (Eg, eV) |

| A (this compound) | -288.651 | -5.51 | 1.91 | 7.42 |

| B | -489.833 | -5.73 | 1.01 | 6.74 |

| C | -543.507 | -6.01 | -0.05 | 6.06 |

| D | -681.949 | -6.15 | -0.98 | 5.17 |

| E | -628.283 | -6.21 | -1.11 | 5.10 |

| Data sourced from a computational investigation of isomeric forms of 3-Ethyl Pyrrole. researchgate.net |

Molecular Docking and Pharmacophore Modeling for Biological Activity Prediction

Molecular docking and pharmacophore modeling are powerful computational tools for predicting the biological activity of this compound derivatives. These methods help in understanding how these molecules might interact with biological targets. scielo.org.mx

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. For instance, derivatives of ethyl 3-amino-1H-pyrrole-2-carboxylate have been docked against targets like acetylcholinesterase (AChE) and α-glycosidase, suggesting potential therapeutic applications in neurodegenerative diseases and diabetes. Similarly, docking studies on ethyl 3-methyl-1H-pyrrole-1-carboxylate have indicated affinity for kinase targets such as EGFR and VEGFR. vulcanchem.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. pjps.pk This approach is crucial for designing new molecules with enhanced potency. For example, a pharmacophore model for anti-Candida agents based on pyrrole derivatives highlighted key interactions and excluded volumes, guiding the rational design of new antifungal compounds. researchgate.net In another study, a three-point pharmacophore model with two hydrophobic groups and one hydrogen bond acceptor was developed for pyrazole (B372694) derivatives with antiproliferative activity. pjps.pk

These computational strategies are often used in tandem. For example, in the development of new inhibitors for enzymes like DNA gyrase, pharmacophore models guide the initial design, and molecular docking is then used to refine the structures and predict their binding modes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized molecules.

Both 2D- and 3D-QSAR studies have been performed on various pyrrole derivatives. For instance, a QSAR study on oxadiazole-ligated pyrrole derivatives as anti-tubercular agents identified key structural features required for activity. nih.gov The 2D-QSAR model highlighted the positive contribution of certain topological and electronic descriptors to the biological activity. nih.gov The 3D-QSAR model, using techniques like k-nearest neighbor molecular field analysis (kNN-MFA), provided insights into the favorable steric, electrostatic, and hydrophobic fields around the pharmacophore. nih.gov

In another study, QSAR and CoMFA (Comparative Molecular Field Analysis) models were developed for N-aryl heteroarylisopropanolamines, including 3-arylpyrrole derivatives, as HIV-1 protease inhibitors. psu.edu These models, based on a training set of known inhibitors, were used to investigate the binding mode of new derivatives and predict their activity. psu.edu Similarly, 3D-QSAR analysis using Topomer CoMFA has been applied to novel pyrrole derivatives to understand their antitubercular activity, showing a good correlation between predicted and experimental activities. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time, offering deeper insights than static docking models. nih.gov MD simulations can assess the stability of ligand-receptor complexes predicted by docking and validate the binding poses. nih.govresearchgate.net

For example, MD simulations were used to study the complex of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate with enzymes like acetylcholinesterase (AChE) and α-glycosidase. nih.govresearchgate.netzenodo.org These simulations, often run for nanoseconds, help to understand the dynamics of the enzyme-ligand complex and can be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). researchgate.net Such analyses are computationally less demanding than alchemical free energy calculations and are effective in predicting the binding free energies of protein-drug complexes. researchgate.net

Computational Approaches to Isomer Reactivity and Stereochemical Analysis

Computational methods are essential for analyzing the reactivity of different isomers and understanding the stereochemistry of chiral molecules containing the this compound scaffold.

A computational investigation of isomeric forms of 3-ethyl pyrrole demonstrated that substitutions on the pyrrole ring lead to significant changes in thermodynamic and electronic properties, which in turn affect their reactivity. researchgate.net By calculating properties like the HOMO-LUMO energy gap and polarizability for different isomers, their relative reactivity can be predicted. researchgate.net

For stereochemical analysis, computational techniques can be used to assign the absolute configuration of chiral molecules. For instance, the absolute stereochemistry of axially chiral BODIPY dyes, which can be derived from pyrrole precursors, was determined by comparing experimental Electronic Circular Dichroism (ECD) spectra with those calculated using Time-Dependent Density Functional Theory (TD-DFT). rsc.org

Furthermore, computational methods like GIAO (Gauge-Including Atomic Orbital) NMR shift calculations can be used to distinguish between diastereomers. acs.org By comparing calculated and experimental NMR shifts, the correct stereostructure can be assigned with a quantifiable level of confidence. acs.org This approach can be applied to diastereomeric pairs of molecules containing the this compound core to elucidate their three-dimensional structures.

Biological Activities and Pharmacological Potential of 3 Ethyl 1h Pyrrole Derivatives

Antimicrobial Activities

Derivatives of 3-Ethyl-1H-pyrrole have been the subject of numerous studies to evaluate their efficacy against a range of pathogenic microorganisms. The inherent chemical functionalities of the pyrrole (B145914) ring system allow for structural modifications that can enhance antimicrobial potency. derpharmachemica.comresearchgate.net

Several studies have demonstrated that pyrrole derivatives possess notable antibacterial properties. nih.govjocpr.com For instance, a series of 1,5-diaryl-2-ethyl pyrrole derivatives were synthesized and evaluated for their antimycobacterial activity. rsc.org Specifically, the introduction of an ethyl group at the C2 position of the pyrrole nucleus was a key modification in the design of these compounds. rsc.org

Research into various substituted pyrroles has shown activity against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized pyrrole derivatives were screened against Escherichia coli and Staphylococcus aureus. researchgate.netredalyc.org Compound 3d from this series showed activity equivalent to the standard drug Ciprofloxacin against both bacterial strains at a concentration of 100 µg/mL. redalyc.org Another study focusing on pyrazoline-incorporated pyrrole derivatives reported that most of the synthesized compounds exhibited promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. rjptonline.org

Furthermore, research on 1,2,3,4-tetrasubstituted pyrrole derivatives indicated inhibitory effects primarily against Gram-positive bacteria, such as S. aureus and Bacillus cereus, while showing no significant inhibition of Gram-negative bacteria. In a separate investigation, pyrrole-coupled carbothioamide derivatives were synthesized to combat Methicillin-resistant Staphylococcus aureus (MRSA). One derivative, 5d , demonstrated potent activity against MRSA, with a zone of inhibition of 17.10±0.05 mm. biointerfaceresearch.com

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings | Reference(s) |

| Compound 3d (a pyrrole-thiazole derivative) | Escherichia coli, Staphylococcus aureus | Equipotent activity compared to Ciprofloxacin at 100 µg/mL. | redalyc.org |

| Pyrazoline-incorporated pyrroles | Bacillus subtilis, S. aureus, E. coli, P. aeruginosa | Most compounds showed promising antibacterial activity. | rjptonline.org |

| 1,2,3,4-Tetrasubstituted pyrroles | S. aureus, Bacillus cereus | Demonstrated inhibitory effects against Gram-positive bacteria. | |

| Compound 5d (a pyrrole-carbothioamide) | Methicillin-resistant S. aureus (MRSA) | Showed potent antibacterial activity with a 17.10±0.05 mm zone of inhibition. | biointerfaceresearch.com |

| ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | Exhibited an MIC value of 0.7 µg/mL, comparable to the standard drug ethambutol. | nih.gov |

The antifungal potential of this compound derivatives has also been an area of active research. Studies have shown that specific substitutions on the pyrrole ring can lead to significant activity against various fungal pathogens. researchgate.netjmcs.org.mx

In a study involving new pyrrole derivatives, several compounds were screened for their antifungal activity against Aspergillus niger and Candida albicans. researchgate.netjmcs.org.mx Compound 3c was found to be highly active against C. albicans, while compound 3e showed equipotent activity against both A. niger and C. albicans when compared to the standard drug Clotrimazole at a concentration of 100 µg/mL. jmcs.org.mx The presence of a 4-hydroxyphenyl ring was identified as a key structural feature for the potent antifungal activity against C. albicans. researchgate.netjmcs.org.mx

Another study synthesized new pyrrole derivatives connected to oxadiazole and triazole moieties and tested them for antimicrobial activity. ajol.info One compound containing an oxadiazole moiety linked to the pyrrole ring was found to be highly active against C. albicans. ajol.info While some synthesized ethyl 1-aryloxyacetylamino-2-methyl-5-aryl-1H-pyrrole-3-carboxylic acid derivatives were tested for antifungal activity, they were found to be ineffective.

| Compound/Derivative Class | Fungal Strain(s) | Key Findings | Reference(s) |

| Compound 3c (a pyrrole-thiazole derivative) | Candida albicans | Highly active compared to the standard Clotrimazole at 100 µg/mL. | jmcs.org.mx |

| Compound 3e (a pyrrole-thiazole derivative) | Aspergillus niger, Candida albicans | Equipotent activity compared to Clotrimazole at 100 µg/mL. | jmcs.org.mx |

| Oxadiazole-linked pyrrole derivative | Candida albicans | Showed high activity at a concentration of 100 µg/mL. | ajol.info |

The therapeutic reach of pyrrole derivatives extends to antiprotozoal and antimalarial applications. rsc.org The global challenge of drug-resistant malaria has spurred research into novel chemical scaffolds, including those based on pyrrole. nih.govtandfonline.com

A series of pyrrolone derivatives were investigated as potential antimalarial agents. nih.govchemrxiv.org Although these compounds showed potent activity against Plasmodium falciparum, they faced challenges with poor aqueous solubility and metabolic instability. Subsequent structure-activity relationship studies aimed to address these issues by modifying the lead compound, which included removing a potentially labile ester group. nih.gov These modifications led to derivatives with improved in vitro antimalarial activities against the chloroquine- and pyrimethamine-resistant K1 strain of P. falciparum. nih.govchemrxiv.org

In a separate study, novel bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives were synthesized and evaluated for their in vitro activity against the W2 and 3D7 strains of P. falciparum. tandfonline.com The results indicated good antimalarial activity, with IC50 values in the micromolar range. The study also investigated their activity against Leishmania donovani, revealing a selective antiplasmodial profile. tandfonline.com Furthermore, a divergent synthesis of various pyrroloiminoquinone (PIQ) alkaloids identified several compounds with potent antimalarial and antibabesial activities in the low-nanomolar IC50 range, demonstrating significantly less toxicity toward mammalian cells. chemrxiv.org

| Compound/Derivative Class | Protozoan Strain(s) | Key Findings | Reference(s) |

| Modified Pyrrolones | Plasmodium falciparum (K1 strain) | Improved in vitro antimalarial activity and good selectivity over mammalian cells. | nih.govchemrxiv.org |

| bis-pyrrolo[1,2-a]quinoxalines 1n and 1p | P. falciparum (W2 and 3D7 strains) | Good antimalarial activity with IC50 values in the µM range; identified as potent candidates with high selectivity indices. | tandfonline.com |

| Pyrroloiminoquinone (PIQ) Alkaloids | P. falciparum, Babesia species | Potent antimalarial and antibabesial activities with low-nM IC50 values and low cytotoxicity. | chemrxiv.org |

Antifungal Properties

Anticancer and Cytostatic Effects

Functionalized pyrrole scaffolds are recognized as important chemotypes for designing anticancer agents, including potent protein kinase inhibitors. researchgate.netnih.gov Derivatives of this compound have been shown to exhibit significant cytotoxic and cytostatic effects against various cancer cell lines through diverse mechanisms. nih.govmdpi.com

A primary mechanism through which pyrrole derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. mdpi.commdpi.com

One study on novel ethyl 2-amino-pyrrole-3-carboxylates (EAPCs) found that they induced potent anticancer activities in breast and lung cancer cell lines. mdpi.com The mechanism involved the induction of a robust G2/M cell-cycle arrest, leading to an accumulation of tumor cells in the M-phase. researchgate.net This was followed by a significant increase in apoptosis, evidenced by the expression of cleaved forms of PARP and caspase-3, as well as an increase in Annexin-V-positive cells. mdpi.com

Another investigation into new pyrrole hydrazone derivatives revealed that compounds 1C and 1D induced S-phase arrest in SH-4 melanoma cells. mdpi.com Treatment with these compounds led to a significant increase in the number of cells in the S-phase, from 21% in the control group to 38% for 1C and 46% for 1D . mdpi.com The cytotoxic effect of compound 1C was correlated with its ability to induce apoptosis and trigger this S-phase cell cycle arrest. mdpi.com

Furthermore, a study on 1-(4-substituted phenyl)-2-ethyl imidazole (B134444) derivatives, while not directly pyrroles, provides insight into heterocyclic compounds' mechanisms. The most active compound, 4f , was found to induce apoptosis in HeLa cells by regulating apoptotic protein pathways, specifically through the mitochondrial pathway by decreasing the anti-apoptotic protein Bcl-2 and increasing the expression of Bax and Caspase-3. nih.gov Similarly, certain pyrrole derivatives have been shown to induce apoptosis in malignant cells, with their proapoptotic activity being a key component of their antitumor effect. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

| Ethyl 2-amino-pyrrole-3-carboxylates (EAPCs) | Breast and Lung Cancer | Inhibition of tubulin polymerization, G2/M cell cycle arrest, induction of apoptosis (cleaved PARP, caspase-3). | mdpi.comresearchgate.net |

| Pyrrole Hydrazones 1C and 1D | SH-4 Melanoma | S-phase cell cycle arrest, induction of apoptosis. | mdpi.com |

| Pyrrole derivative MI-1 | Malignant cells | Induction of apoptosis. | nih.gov |

The inhibition of protein kinases is a well-established strategy in cancer therapy, and pyrrole-based structures are a core component of many kinase inhibitors. nih.govcancertreatmentjournal.com Several pyrrole derivatives, including those with ethyl substitutions, have been developed as potent inhibitors of various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and MEK. nih.govnih.govacs.orgresearchgate.net

For example, Sunitinib (B231), a multitargeted receptor tyrosine kinase inhibitor containing a pyrrole ring, is used as a first-line therapy for advanced renal cell carcinoma. nih.gov Semaxanib, another pyrrole-based kinase inhibitor, targets the VEGF pathway to produce antiangiogenic effects. nih.gov Research has shown that pyrrole derivatives can act as competitive inhibitors of EGFR and VEGFR. nih.gov

A series of pyrrole-indolin-2-ones were synthesized and evaluated for their ability to inhibit Aurora kinases. acs.org One potent compound, 33 , which featured a carboxyethyl group at the C-3' position of the pyrrole ring, selectively inhibited Aurora A with an IC50 value of 12 nM. acs.org Its ethyl ester analogue, compound 36 , also effectively inhibited the proliferation of HCT-116 and HT-29 cancer cells. acs.org

Furthermore, a novel series of acenaphtho[1,2-b]pyrrole derivatives were designed as selective inhibitors of fibroblast growth factor receptor 1 (FGFR1). nih.gov In silico predictions, validated by enzyme-linked immunosorbent assays, confirmed that these compounds, including an ethyl carboxylate derivative, were active and selective FGFR1 inhibitors. nih.gov Additionally, a new class of 5-heteroaryl-3-carboxamido-2-substituted pyrroles were identified as inhibitors of Cdc7 kinase, where an N-ethyl derivative (67 ) showed good activity in both biochemical and cellular assays. acs.org

| Compound/Derivative Class | Kinase Target(s) | Key Findings | Reference(s) |

| Sunitinib | Multiple Receptor Tyrosine Kinases | Approved first-line therapy for advanced renal cell carcinoma. | nih.gov |

| Semaxanib | VEGF Pathway | Produces antiangiogenic effects. | nih.gov |

| Compound 33 (pyrrole-indolin-2-one) | Aurora A | Selective inhibitor with an IC50 of 12 nM. | acs.org |

| Compound 36 (ethyl ester analogue of 33) | Aurora A/B | Inhibited proliferation of HCT-116 and HT-29 cells. | acs.org |

| Acenaphtho[1,2-b]pyrrole derivatives | FGFR1 | Potent and selective inhibitors. | nih.gov |

| Compound 67 (N-ethyl-5-heteroaryl-3-carboxamido-2-substituted pyrrole) | Cdc7 Kinase | Good biochemical and cellular activity. | acs.org |

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

Anti-inflammatory Applications

Derivatives of this compound have demonstrated notable potential as anti-inflammatory agents. uni.lunih.govnih.govbindingdb.org Research has shown that these compounds can interact with and modulate inflammatory pathways. nih.gov The anti-inflammatory activity is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins. uni.lusigmaaldrich.comfishersci.com

Several studies have synthesized and evaluated novel pyrrole derivatives for their anti-inflammatory effects. For instance, a series of 5-aryl-1H-pyrrole analogs of the COX-2 inhibitor celecoxib (B62257) were designed and synthesized. uni.lu In preclinical models, such as the carrageenan-induced rat paw edema assay, some of these new compounds exhibited a higher percentage of inflammation inhibition than both celecoxib and the non-selective NSAID indomethacin. uni.lu Specifically, compounds like Ethyl 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-4-pyrazolyl)-2-methyl-5-phenyl-1H-3-pyrrolecarboxylate, Ethyl 5-(4-chlorophenyl)-2-methyl-1-[(4-pyridylcarbonyl) amino]-1H-3-pyrrolecarboxylate, and 5-[3-acetyl-2-methyl-5-(4-methylphenyl)-1H-1-pyrrolyl] -2-hydroxybenzoic acid emerged as highly active representatives from their respective sub-series. uni.lu

Other research has focused on different substitution patterns. For example, treatment with 3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester was found to reduce the production of pro-inflammatory molecules like tumor necrosis factor-α (TNF-α) and nitric oxide (NO) in activated macrophages. uni.lu Similarly, certain pyrrolopyridine derivatives have shown promising activity in inhibiting pro-inflammatory cytokines, with molecular docking studies confirming their interaction with the COX-2 binding site. nih.gov The anti-inflammatory effects of some derivatives have been shown to be dose-dependent and persist for several hours after administration. nih.gov

The following table summarizes the findings of selected studies on the anti-inflammatory activity of pyrrole derivatives:

| Compound Type | Key Findings | Reference Compound(s) | Source |

|---|---|---|---|

| 5-Aryl-1H-pyrrole analogs | Six new compounds showed higher inhibition of inflammation (up to 100%) in a rat paw edema model. | Celecoxib, Indomethacin | uni.lu |

| Pyrrolopyridine derivatives | Compounds 3i and 3l showed promising inhibition of pro-inflammatory cytokines (IgE, IL1-β, TNF-α). | Diclofenac | nih.gov |

| Pivalate-based succinimide (B58015) derivative (MAK01) | Showed significant in vitro inhibition of COX-1 and 5-LOX enzymes. | Indomethacin, Zileuton | science-softcon.de |

| 1,3,4-Thiadiazole compounds with pyrrole nucleus | Displayed significant anti-inflammatory activity (up to 81% inhibition) in a rat paw edema model. | Indomethacin | chem960.com |

These studies collectively underscore the potential of the this compound scaffold as a template for developing new anti-inflammatory drugs. sigmaaldrich.comctdbase.org

Antiviral Research, including Hepatitis B Virus and Yellow Fever Virus

The structural versatility of pyrrole derivatives has made them attractive candidates in antiviral drug discovery. sigmaaldrich.comuni.lu Research has explored their efficacy against a range of viruses, with notable findings against Hepatitis B Virus (HBV) and Yellow Fever Virus (YFV).

A study focused on the synthesis of polyfunctionalized pyrrole derivatives found that all new adducts were potent against the Yellow Fever Virus in Vero cells. uni.lu This highlights the potential of the pyrrole scaffold in combating flaviviruses, a family that also includes dengue and Zika viruses. uni.lu Other research has also identified pyrazoline compounds as promising hits for developing agents against YFV, with some derivatives showing a nearly 10-fold improvement in potency compared to the reference inhibitor 6-azauridine. chemicalbook.com

In the context of Hepatitis B, certain carbocyclic analogs of pyrrolo[2,3-d]pyrimidine, such as Toyocamycin and Sangivamycin, have demonstrated antiviral activity against HBV. fishersci.com Furthermore, a broad screening of pyrrolo[2,3-d]pyrimidine derivatives identified compounds that could inhibit the viral replication of herpes simplex virus, showcasing the wide-ranging antiviral potential of this chemical class. fishersci.com Some pyrrolo[2,3-d]pyrimidines have also shown considerable activity against Hepatitis C Virus (HCV). chem960.com

The following table summarizes key research findings in the antiviral applications of pyrrole derivatives:

| Compound Class | Target Virus | Key Findings | Source |

|---|---|---|---|

| Polyfunctionalized 3-hydroxy-2-oxopyrroles | Yellow Fever Virus (YFV) | All newly synthesized adducts demonstrated potent anti-YFV activity in Vero cells. | uni.lu |

| 1,3,5-Triphenyl-pyrazolines | Yellow Fever Virus (YFV) | Exhibited specific activity against YFV with EC50 values in the low micromolar range. | chemicalbook.com |

| Carbocyclic analogs of Pyrrolo[2,3-d]pyrimidine (Toyocamycin, Sangivamycin) | Hepatitis B Virus (HBV) | Proven to have antiviral activity against HBV. | fishersci.com |

| Pyrrolo[2,3-d]pyrimidine derivatives | Hepatitis C Virus (HCV) | Five derivatives showed considerable antiviral activity, reducing virus titer by up to 90%. | chem960.com |

Other Therapeutic Potentials (e.g., Anxiolytic, Antipsychotic, Antidiabetic)

Beyond anti-inflammatory and antiviral applications, this compound derivatives have been investigated for a range of other therapeutic uses, including as anxiolytic, antipsychotic, and antidiabetic agents. fishersci.comfishersci.co.uk

Anxiolytic Potential: Research into N-substituted imides, which include the pyrrole-2,5-dione structure, has revealed their potential as anxiolytic agents. nih.gov In one study, a series of substituted N-methyl 3-amino-pyrrol-2,5-diones were synthesized and evaluated for their effects on the central nervous system. nih.gov The cyclohexyl-ethyl derivative, 3-(Cyclohexyl-ethyl-amino)-1-methyl-pyrrole-2,5-dione, was found to be active in both light/dark box and elevated plus-maze assays at low doses, indicating significant anxiolytic activity. nih.gov Other derivatives have also shown promise in animal models for treating anxiety disorders. uni.lu

Antipsychotic and Antidiabetic Potential: The broad spectrum of biological activities associated with pyrrole derivatives extends to potential antipsychotic and antidiabetic effects. fishersci.co.uk For instance, the well-known sulfonylurea antidiabetic drug, glimepiride, contains a pyrrole moiety, suggesting the utility of this scaffold in designing new treatments for diabetes. fishersci.co.uk Similarly, pyrazole (B372694) carboxylic acid derivatives fused with heterocyclic systems are being explored for their antidiabetic properties through molecular docking and biological screening. uni.lu The general pharmacological profile of pyrroles includes antipsychotic activity, although specific studies on this compound derivatives in this context are less detailed. fishersci.co.uk

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for designing more potent and selective drugs. SAR studies on this compound derivatives have provided valuable insights into how modifications to the pyrrole core and its substituents influence their pharmacological effects.

The position and chemical nature of substituents on the pyrrole ring play a critical role in determining the biological activity of the derivatives. fishersci.be

For anti-inflammatory activity , studies have shown that the introduction of specific groups at various positions on the pyrrole system can lead to excellent pharmacological results. sigmaaldrich.com For example, in a series of 1,4-benzodioxine and pyrrole systems, the substituents at the N-position were found to be important for anti-inflammatory properties. chem960.com Another study on tetrahydro pyridine (B92270) derivatives highlighted that analogs with electron-donating substituents at the 4 and 2-positions of a benzene (B151609) moiety attached to the pyrrole ring displayed strong anti-inflammatory effects. scbt.com

In the context of antiviral activity , SAR studies of pyrrolo[2,3-d]pyrimidines active against HCV indicated that having 5,6-diphenyl groups and a 3- or 4-chlorophenyl group at position 7, with a chlorine or arylamino group at position 4, could be a useful scaffold for developing anti-HCV agents. chem960.com For pyrrolo[3,4-c]pyridine derivatives with anti-HIV-1 activity, the ester substituent at position 4 and the distance between the pyrrolopyridine scaffold and an attached phenyl ring were significant for their potency. synhet.com

For other activities , the removal or replacement of methyl substituents on the pyrrole ring in a series of antimalarial pyrrolones resulted in a significant loss of activity, whereas replacement with ethyl groups did not have a major impact. fishersci.be In a study of 1H-pyrrole-3-carbonitrile derivatives as STING agonists, the introduction of an ethynyl (B1212043) substituent at the R1 site of an attached aniline (B41778) ring resulted in a compound (7F) with potency comparable to the known agonist SR-717. uni.lu

Computational methods and advanced modeling play a crucial role in understanding and predicting the biological activity of this compound derivatives. These techniques can help reconcile seemingly contradictory experimental data and guide the design of new compounds.

Molecular docking studies are frequently employed to visualize and analyze the binding of pyrrole derivatives to their biological targets. For instance, docking studies have been used to confirm the binding pose of active pyrrolopyridine derivatives within the COX-2 binding site, providing a molecular basis for their anti-inflammatory activity. nih.gov Similarly, the design of 5-aryl-1H-pyrrole analogs of celecoxib was guided by assessing their physico-chemical and steric similarity to the parent drug, with the assumption that this would ensure effective binding to COX enzymes. uni.lu

Computational models can also predict the potential biological activities of novel compounds. For derivatives such as Ethyl 4-[({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methyl)sulfamoyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate, their specific activities can be predicted through computational models before being confirmed by experimental assays. blogspot.com In cases where experimental data might be conflicting or difficult to interpret, these in silico approaches provide a framework for understanding the underlying molecular interactions and driving rational drug design. For example, computational studies on 1H-pyrrole-3-carbonitrile derivatives helped to identify a promising lead compound and guide further SAR studies by predicting which substitutions on the aniline ring would enhance STING agonistic activity. uni.lu

Applications of 3 Ethyl 1h Pyrrole in Materials Science and Other Fields

Polymer Chemistry and Development of Advanced Materials

Pyrrole (B145914) derivatives, including those with ethyl groups, are fundamental in the field of polymer chemistry. They serve as monomers for the synthesis of polysubstituted pyrroles, which are precursors to materials like porphyrins and corroles. These resulting compounds are integral to the design and synthesis of functional materials. The incorporation of substituted pyrroles into polymers can enhance properties such as thermal stability and mechanical strength, leading to the development of high-performance materials. chemimpex.comresearchgate.net

Specifically, pyrrole-based compounds are investigated for their optical and electrical properties, making them candidates for advanced materials. ontosight.ai For instance, some pyrrole esters are utilized as precursors for creating electroactive polymers that have applications in sensors and organic electronics. vulcanchem.com The structure of these pyrrole derivatives, sometimes featuring groups like benzenesulfonyl alongside an ethyl group, allows for their potential application in developing polymers with specific, tailored properties. smolecule.com

Role in Agricultural Chemical Development

The pyrrole scaffold is a significant feature in the development of modern agricultural chemicals. Various derivatives of 3-Ethyl-1H-pyrrole are explored for their potential as active ingredients in insecticides, herbicides, and fungicides.

Research has shown that certain pyrrole derivatives exhibit notable insecticidal and acaricidal activities. For example, compounds synthesized based on the structure of the insecticide chlorfenapyr, which contains a pyrrole ring, have demonstrated effectiveness against pests like the diamondback moth and the beet armyworm. sioc-journal.cn Some of these novel pyrrole compounds have shown acaricidal effects superior to existing commercial products. sioc-journal.cn The synthesis of new pyrrole derivatives is an active area of research aimed at discovering pesticides with improved efficacy. acs.org

In the realm of herbicides, specific pyrrole derivatives have been identified as having herbicidal properties. For instance, [2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid is noted for its potential application as a herbicide or plant growth regulator. smolecule.com Additionally, some pyrrolinone compounds containing a methoxycarbonyl group have shown herbicidal activity against weeds like early watergrass while maintaining selectivity for rice crops. researchgate.net The methyl and benzyl (B1604629) groups in some pyrrole-3-carboxylates may also enhance the bioavailability of agrochemicals, acting as herbicide synergists. vulcanchem.com

Furthermore, pyrrole derivatives are investigated for their fungicidal properties. smolecule.com The reactivity of compounds like ethyl 3-methyl-1H-pyrrole-1-carboxylate allows for their use in synthesizing fungicides. vulcanchem.com For example, coupling these pyrrole derivatives with thiourea (B124793) can produce compounds with broad-spectrum antifungal activity. vulcanchem.com

Contributions to Flavor and Aroma Chemistry

In the field of flavor and aroma chemistry, this compound and its related compounds play a role in the characteristic sensory profiles of various food products. Notably, 1-ethyl-1H-pyrrole has been identified as a key aroma-active compound in Wuyi Rock tea, contributing to its roasted attributes that develop during processing. researchgate.net It is also found in high-fired fragrance types of Chinese yellow tea. mdpi.com

Utilization as Building Blocks in Complex Molecule Synthesis

The pyrrole ring system is a valuable scaffold in organic synthesis, and this compound derivatives serve as important building blocks for the construction of more complex molecules. Their versatile reactivity allows them to participate in a wide range of chemical transformations. chemimpex.com

Substituted pyrroles are crucial intermediates in the synthesis of various biologically active compounds and natural products. wikipedia.org For example, ethyl 4-phenyl-1H-pyrrole-3-carboxylate is a key building block in the development of novel pharmaceuticals due to its ability to undergo diverse reactions like cycloadditions and functional group transformations. chemimpex.com Similarly, ethyl 3-methyl-1H-pyrrole-2-carboxylate is of interest in organic and medicinal chemistry as a foundational structure for more intricate molecules. cymitquimica.com

The presence of functional groups on the pyrrole ring, such as in 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde, allows for various functionalizations that are critical in synthesizing new chemical entities for pharmaceuticals and agrochemicals. These pyrrole-based building blocks are instrumental in both academic and industrial research for creating novel compounds with specific desired properties. chemimpex.com

Below is an interactive data table summarizing the applications of various this compound derivatives.

| Compound Name | Application Area | Specific Use |

| Polysubstituted pyrroles | Materials Science | Precursors for porphyrins and corroles in functional materials. researchgate.net |

| Pyrrole esters | Materials Science | Precursors for electroactive polymers in sensors. vulcanchem.com |

| 3-Bromo-1-ethyl-1H-pyrrole derivatives | Agricultural Chemicals | Insecticidal and acaricidal agents. sioc-journal.cn |

| [2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid | Agricultural Chemicals | Potential herbicide and plant growth regulator. smolecule.com |

| Ethyl 3-methyl-1H-pyrrole-1-carboxylate | Agricultural Chemicals | Synthesis of fungicides. vulcanchem.com |

| 1-Ethyl-1H-pyrrole | Flavor and Aroma | Key aroma compound in roasted teas. researchgate.netmdpi.com |

| 1-Ethyl-2,5-dimethyl-1H-pyrrole | Flavor and Aroma | Aroma component in tobacco products. researchgate.net |

| Ethyl 4-phenyl-1H-pyrrole-3-carboxylate | Complex Molecule Synthesis | Building block for pharmaceuticals. chemimpex.com |

| Ethyl 3-methyl-1H-pyrrole-2-carboxylate | Complex Molecule Synthesis | Building block for complex organic molecules. cymitquimica.com |

| 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | Complex Molecule Synthesis | Intermediate for pharmaceuticals and agrochemicals. |

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of 3-substituted pyrroles, including 3-Ethyl-1H-pyrrole, has historically been challenging due to the preferential reactivity of the pyrrole (B145914) ring at the 2 and 5 positions. cdnsciencepub.comresearchgate.net However, new synthetic strategies are overcoming this hurdle, with a growing emphasis on environmentally friendly methods.

Established methods for preparing 3-alkylpyrroles often result in low yields of the desired 3-isomer, necessitating complex separation from the 2-alkyl counterpart. cdnsciencepub.com To address this, researchers have developed more efficient pathways. One notable method involves the combined Wolff-Kishner reduction, hydrolysis, and decarboxylation of ethyl 4-acetyl-2-pyrrolethiolcarboxylate, which produces 3-Ethylpyrrole. cdnsciencepub.com Another approach utilizes 1-phenylsulphonyl pyrrole as a precursor, which can undergo Friedel-Crafts acylation reactions. Subsequent de-protection and reduction steps yield 3-alkyl substituted pyrroles like this compound. capes.gov.br

More recent innovations in pyrrole synthesis include:

Cascade Reactions: One-pot, solvent-free cascade reactions, such as the Michael-reductive cyclization using microwave irradiation, have been developed for synthesizing substituted pyrroles. researchgate.net

Reductive Cyclization: A novel methodology using palladium/phenanthroline as a catalyst and carbon monoxide as a reductant enables the reductive cyclization of nitrodienes to form pyrroles. unimi.it

Three-Component Reactions: Catalyst-free, three-component procedures under solvent-free conditions or in green solvents like glycerol (B35011) and water have been shown to produce polysubstituted pyrroles in excellent yields. rsc.org

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrole derivatives to reduce environmental impact. semanticscholar.orgresearchgate.net Key strategies applicable to the future synthesis of this compound include:

Solvent-Free Synthesis: Conducting reactions under neat conditions, often with microwave assistance, eliminates the need for volatile and often toxic organic solvents. researchgate.netrsc.orgresearchgate.net

Use of Greener Solvents: When a solvent is necessary, the focus is shifting to environmentally benign options like water or bio-based solvents like glycerol. rsc.orgsemanticscholar.org

Catalyst-Free Reactions: The development of synthetic routes that proceed efficiently without a catalyst simplifies purification and reduces waste. rsc.org